molecular formula C6H6N2O3 B12914000 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- CAS No. 16044-44-3

3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-

Cat. No.: B12914000
CAS No.: 16044-44-3
M. Wt: 154.12 g/mol
InChI Key: VYLGKHOSCXXTEU-UHFFFAOYSA-N
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Description

3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3. This compound is part of the pyridazinedione family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions to form the desired pyridazinedione ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinedione derivatives, which can exhibit different pharmacological properties and applications .

Scientific Research Applications

3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is unique due to its specific substitution pattern and the presence of both acetyl and carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

16044-44-3

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-acetyl-1H-pyridazine-3,6-dione

InChI

InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10)

InChI Key

VYLGKHOSCXXTEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C=CC(=O)N1

Origin of Product

United States

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